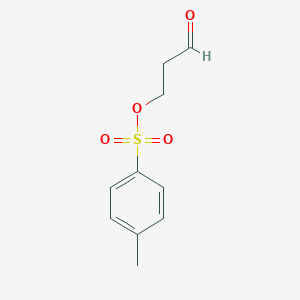
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione is an organic compound with a complex structure that includes a six-membered oxane ring, a nitrobenzoyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzoyl chloride with 6-methyl-2,4-dioxane-1,3-dione in the presence of a base such as pyridine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-Methyl-3-(2-aminobenzoyl)oxane-2,4-dione.
Reduction: Formation of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-diol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxane ring can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Tetrahydropyran: A six-membered ring compound with similar structural features.
Uniqueness
6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione is unique due to the presence of both a nitrobenzoyl group and an oxane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
114291-45-1 |
|---|---|
Molecular Formula |
C13H11NO6 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
6-methyl-3-(2-nitrobenzoyl)oxane-2,4-dione |
InChI |
InChI=1S/C13H11NO6/c1-7-6-10(15)11(13(17)20-7)12(16)8-4-2-3-5-9(8)14(18)19/h2-5,7,11H,6H2,1H3 |
InChI Key |
SYVCDZIWSHPMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)O1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


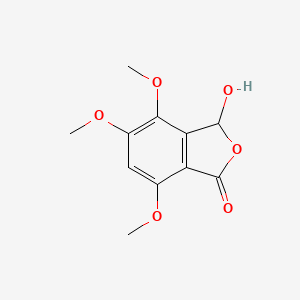

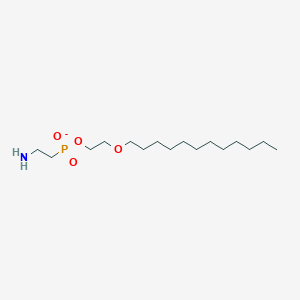
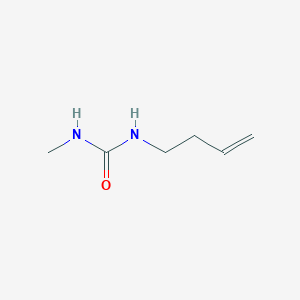

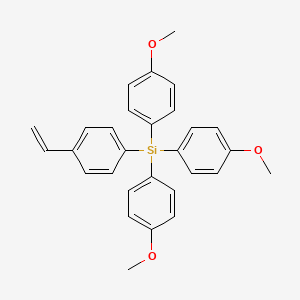

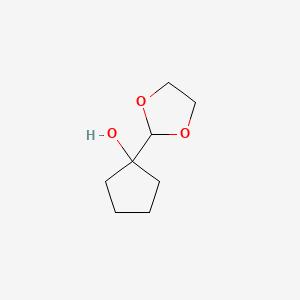
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
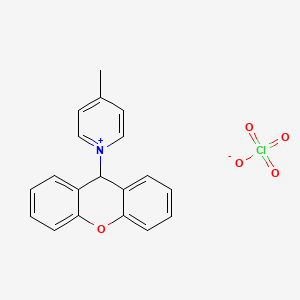
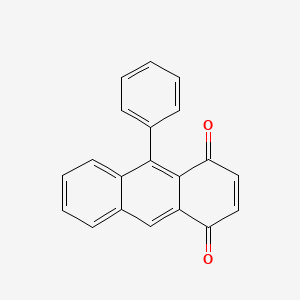
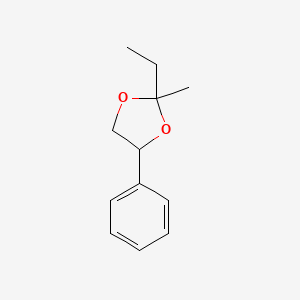
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
